molecular formula C14H17NOS2 B12249283 N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(thiophen-3-yl)acetamide

N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(thiophen-3-yl)acetamide

Cat. No.: B12249283
M. Wt: 279.4 g/mol
InChI Key: HSSNNFQBHVGHGV-UHFFFAOYSA-N
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Description

N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(thiophen-3-yl)acetamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is of particular interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(thiophen-3-yl)acetamide typically involves the condensation of thiophene derivatives with appropriate acylating agents. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(thiophen-3-yl)acetamide involves its interaction with various molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .

Properties

Molecular Formula

C14H17NOS2

Molecular Weight

279.4 g/mol

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)-2-thiophen-3-ylacetamide

InChI

InChI=1S/C14H17NOS2/c1-14(2,12-4-6-18-9-12)10-15-13(16)7-11-3-5-17-8-11/h3-6,8-9H,7,10H2,1-2H3,(H,15,16)

InChI Key

HSSNNFQBHVGHGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)CC1=CSC=C1)C2=CSC=C2

Origin of Product

United States

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